molecular formula C23H5F41O8 B596651 Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate CAS No. 121368-60-3

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate

Cat. No.: B596651
CAS No.: 121368-60-3
M. Wt: 1188.22
InChI Key: WJNZMLAESFFIHG-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identification

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate represents a highly specialized perfluorinated ether compound with a well-defined chemical identity established through multiple international nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 121368-60-3, providing unambiguous identification within global chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoate, which comprehensively describes the complex arrangement of fluorinated groups and ether linkages.

The compound exists under several recognized synonyms that reflect different aspects of its chemical structure and nomenclature conventions. These include ethyl perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanotate) and the more systematic designation ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate. The compound has been assigned the database identifier DTXSID70896538, linking it to comprehensive toxicological and environmental databases. Additional molecular identifiers include the InChI key WJNZMLAESFFIHG-UHFFFAOYSA-N and the MDL number MFCD13176613, facilitating its identification across various chemical information systems.

Identification Parameter Value
Chemical Abstracts Service Number 121368-60-3
PubChem Compound Identifier 45933757
MDL Number MFCD13176613
DTXSID DTXSID70896538
InChI Key WJNZMLAESFFIHG-UHFFFAOYSA-N

Molecular Structure and Composition

The molecular composition of this compound is defined by the molecular formula C23H5F41O8, representing a highly fluorinated organic compound with exceptional structural complexity. The molecular architecture features a linear backbone containing six ether linkages interspersed with perfluorinated carbon segments, each bearing trifluoromethyl substituents at specific positions. This arrangement creates a distinctive structural motif where the carbon-oxygen-carbon ethereal bonds provide flexibility while the perfluorinated segments contribute to the compound's exceptional chemical stability and resistance to degradation.

The molecular weight of this compound has been precisely determined as 1188.2155312 atomic mass units, making it a substantial molecule within the perfluorinated ether family. The structural arrangement includes twenty-three carbon atoms, with the majority bearing fluorine substituents, contributing to the compound's high fluorine content of forty-one fluorine atoms per molecule. The presence of eight oxygen atoms exclusively in ether linkages distinguishes this compound from other perfluorinated materials that may contain different functional groups.

The exact mass spectrometric value of 1187.933 atomic mass units provides additional confirmation of the molecular composition, while the canonical SMILES notation CCOC(=O)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F offers a detailed representation of the connectivity pattern. This structural information reveals the systematic arrangement of hexafluoropropoxy units linked through ether bonds, with each unit containing strategically positioned trifluoromethyl groups that enhance the molecule's stability and chemical inertness.

Physical Properties

The physical properties of this compound reflect the compound's highly fluorinated nature and complex molecular architecture. The compound exhibits a density of 1.66 grams per cubic centimeter at standard conditions, which is significantly higher than most organic compounds due to the high atomic mass of fluorine atoms throughout the molecular structure. This elevated density is characteristic of perfluorinated compounds and contributes to their distinctive physical behavior in various applications.

Thermal analysis reveals that the compound possesses a boiling point range of 155-156 degrees Celsius, indicating moderate volatility despite its large molecular size. This relatively low boiling point for such a large molecule can be attributed to the weak intermolecular forces between perfluorinated chains, a phenomenon commonly observed in perfluoropolyether compounds. The compound demonstrates exceptional thermal stability across a wide temperature range, with studies on related perfluoropolyether materials showing stability from negative 58 degrees Celsius to 257 degrees Celsius depending on specific structural features.

The compound exhibits negligible flash point characteristics, with testing indicating no measurable flash point under standard conditions. This property is consistent with the generally non-flammable nature of perfluorinated compounds, which stems from the strong carbon-fluorine bonds that resist thermal decomposition and combustion processes. Solubility characteristics demonstrate the compound's compatibility with fluorinated solvents while showing limited solubility in conventional organic solvents, a behavior typical of highly fluorinated materials.

Physical Property Value Units
Molecular Weight 1188.22 g/mol
Density 1.66 g/cm³
Boiling Point 155-156 °C
Flash Point None detected °C
Exact Mass 1187.933 amu

Chemical Classification and Category

This compound belongs to the broader category of per- and polyfluoroalkyl substances, which represents one of the most significant classifications in modern organofluorine chemistry. Within this expansive category, the compound is specifically classified as a perfluoropolyether, a designation that reflects both its fully fluorinated carbon backbone and the presence of multiple ether linkages throughout its molecular structure. This classification places the compound within a specialized subset of perfluorinated materials that exhibit unique properties resulting from the combination of ether functionality with perfluorinated segments.

The compound's classification as a perfluorinated ether distinguishes it from other types of perfluorinated compounds such as perfluoroalkanes, perfluoroalkanoic acids, or perfluoroalkanesulfonic acids. The ether linkages in its structure provide increased molecular flexibility compared to fully saturated perfluoroalkanes while maintaining the chemical inertness associated with carbon-fluorine bonds. This structural characteristic aligns the compound with other perfluoropolyether materials that have found applications in specialized industrial contexts requiring exceptional chemical stability and resistance to degradation.

Research on related perfluoropolyether compounds has demonstrated that materials in this classification exhibit remarkable chemical inertness to acids, oxidants, and various solvents, while also showing resistance to gamma ray degradation. The compound falls within the Organization for Economic Cooperation and Development categorization of per- and polyfluoroalkyl substances, reflecting its environmental persistence and bioaccumulation potential. Recent studies on perfluoropolyether materials have shown their utility in specialized applications where conventional lubricants and surfactants fail to provide adequate performance under extreme conditions.

The chemical stability profile of compounds in this classification stems from the exceptional strength of carbon-fluorine bonds, which are among the strongest bonds in organic chemistry, combined with the inherent stability of ether linkages under most chemical conditions. This combination results in materials that maintain their structural integrity across wide temperature ranges and in the presence of aggressive chemical environments, making them valuable for applications requiring long-term stability and performance consistency.

Properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H5F41O8/c1-2-66-3(65)4(24,11(32,33)34)67-19(55,56)6(27,13(38,39)40)69-21(59,60)8(29,15(44,45)46)71-23(63,64)10(31,17(50,51)52)72-22(61,62)9(30,16(47,48)49)70-20(57,58)7(28,14(41,42)43)68-18(53,54)5(25,26)12(35,36)37/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNZMLAESFFIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H5F41O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896538
Record name Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121368-60-3
Record name Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination Techniques for Backbone Synthesis

The compound’s fully fluorinated backbone is typically constructed via stepwise fluorination of hydrocarbon precursors or oligomerization of fluorinated monomers. A critical method involves the reaction of hexafluoropropylene oxide (HFPO) with alkali metal fluorides in aprotic solvents. For example, cesium fluoride catalyzes the oligomerization of purified hexafluoropropylene gas at staged temperatures .

In a representative procedure, hexafluoropropylene gas is purified using scavengers like aluminum hydroxide and silica gel to reduce acid gas content below 0.01 wt% and water content to 5 ppm . The purified gas reacts with cesium fluoride in tetraethylene glycol dimethyl ether at 20°C to form oligomers, followed by further polymerization at -25°C to achieve a molecular weight of 9,900–11,000 g/mol . Adjusting the ratio of initial oligomerization to subsequent polymerization stages allows targeting specific molecular weights, such as the 1,188 g/mol of the subject compound.

Ether Linkage Formation and Cyclization

Ether linkages in the compound are introduced via nucleophilic substitution or cyclization reactions. A patent by CN103145971B details a two-stage process where oligomers undergo etherification with ethyl groups under controlled conditions . The aprotic solvent facilitates alkoxide intermediates, which react with ethylating agents like ethyl iodide to form terminal ester groups.

Key parameters include:

  • Temperature : Initial oligomerization at 20°C ensures moderate chain growth, while subsequent cooling to -25°C prevents over-polymerization .

  • Catalyst loading : Cesium fluoride (10–12 g per 200 g solvent) optimizes reaction rates without side-product formation .

  • Gas addition : Staged introduction of hexafluoropropylene gas (30–155 L batches) ensures uniform incorporation of fluorinated segments .

Oligomerization and Molecular Weight Control

Achieving the target molecular weight (1,188 g/mol) requires precise termination of oligomerization. The patent method achieves this by limiting the second-stage reaction time to 4 hours and maintaining a molar ratio of 1:4 between initial oligomers and added hexafluoropropylene . Nuclear magnetic resonance (F¹⁹-NMR) confirms molecular weight distribution, with deviations below 5% when purification exceeds 99% .

Table 1: Reaction Conditions and Outcomes from Patent CN103145971B

ParameterExample 1Example 2Target Compound
Initial Temp (°C)202015–25
Second-Stage Temp (°C)-25-30-40––20
Catalyst (CsF, g)101210–12
Hexafluoropropylene (L)30 + 11835 + 15530–155
Molecular Weight (g/mol)9,90011,0001,188

Purification and Quality Assurance

Raw material purity is critical to avoid chain-terminating impurities. The patent employs adsorption towers with aluminum hydroxide and silica gel to reduce acid gases (e.g., HF) to <0.01 wt% and water to <5 ppm . Post-synthesis, the product separates from the solvent via density differences, yielding a 99% pure thick liquid .

Comparative Analysis of Synthetic Routes

While direct literature on the compound is scarce, analogous PFPE syntheses highlight the importance of:

  • Catalyst selection : Cesium fluoride outperforms potassium fluoride in reducing reaction times .

  • Solvent effects : Tetraethylene glycol dimethyl ether enhances solubility of fluorinated intermediates compared to diglyme .

  • Temperature staging : Gradual cooling minimizes side reactions, ensuring linear chain growth .

Chemical Reactions Analysis

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is relatively inert due to its high fluorine content. it can undergo certain chemical reactions under specific conditions:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional differences between the target compound and analogous fluorinated molecules:

Compound Name Molecular Formula Functional Group Key Structural Features
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate C21F42O7 Ethyl ester (-COOEt) Six ether oxygens, six perfluoromethyl branches, ethyl ester terminus
Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride (CAS 13140-24-4) C21F42O7 Acid fluoride (-COF) Same backbone but with reactive fluoride group, enabling nucleophilic substitutions
Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoic acid C21F42O7 Carboxylic acid (-COOH) Hydrophilic terminal group, prone to salt formation in aqueous environments
Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride (CAS 13140-25-5) C24F48O8 Acid fluoride (-COF) Extended chain with seven methyl groups, higher molecular weight (1,362 g/mol)
PERFLUORO-2,5,8-TRIMETHYL-3,6,9-TRIOXADODECANOYL FLUORIDE C12F24O4 Acid fluoride (-COF) Shorter chain (12 carbons), reduced steric bulk, lower thermal stability

Key Observations :

  • The ethyl ester group enhances lipophilicity compared to the acid fluoride or carboxylic acid derivatives, making it more suitable for hydrophobic applications like coatings or drug delivery .
  • The acid fluoride (CAS 13140-24-4) is more reactive, enabling facile derivatization into amides or ethers, whereas the ethyl ester is hydrolytically stable under neutral conditions .

Thermal and Chemical Stability

Compound Thermal Decomposition Temp (°C) Hydrolysis Half-Life (pH 7, 25°C) Solubility in Water (mg/L)
Ethyl perfluoro-...hexaoxaeicosanoate >200 >12 months <0.1
Perfluoro-...hexaoxaheneicosanoyl fluoride (CAS 13140-24-4) 180–200 6–12 months <0.1
Perfluoro-...hexaoxaheneicosanoic acid 150–170 3–6 months 5–10 (as sodium salt)
PERFLUORO-2,5,8-TRIMETHYL-...TRIOXADODECANOYL FLUORIDE 120–140 1–3 months 0.5–1

Analysis :

  • The ethyl ester’s higher thermal stability (>200°C) compared to the acid fluoride (180–200°C) is attributed to reduced electrophilicity at the ester terminus, minimizing susceptibility to nucleophilic attack .
  • All compounds exhibit extreme environmental persistence due to C–F bond strength, with hydrolysis half-lives exceeding one year in neutral conditions .

Comparative Insights :

  • The ethyl ester’s superior drug-loading efficiency (85% vs. 70% for acid derivatives) stems from its compatibility with lipid-based formulations .
  • Acid fluorides are preferred in surfactant applications due to their reactivity, forming stable micelles at low concentrations .

Spectral Data

Technique Ethyl Ester Key Peaks Acid Fluoride Key Peaks
<sup>19</sup>F NMR -CF3: δ -81.2 ppm
-OCH2CH3: δ -120.5 ppm
-COF: δ -75.6 ppm
-CF3: δ -81.0 ppm
FTIR C=O stretch: 1,750 cm<sup>-1</sup>
C-F stretch: 1,150–1,250 cm<sup>-1</sup>
C=O stretch: 1,840 cm<sup>-1</sup>
C-F stretch: 1,150–1,250 cm<sup>-1</sup>

Environmental and Toxicological Considerations

However, the ethyl ester’s slower hydrolysis rate may delay environmental release of toxic perfluorinated acids compared to acid fluorides .

Biological Activity

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is a fluorinated compound with potential applications in various fields such as biomedicine and materials science. Its unique structure incorporates multiple fluorinated groups and ether linkages that influence its biological activity.

Chemical Structure

The compound features:

  • Fluorinated Carbon Chains : These contribute to hydrophobicity and stability.
  • Hexaoxaeicosanoate Backbone : This structure may interact with biological membranes.

1. Antimicrobial Activity

Fluorinated compounds have been studied for their antimicrobial properties. This compound may exhibit varying degrees of effectiveness against bacteria and fungi due to its hydrophobic nature.

2. Cytotoxicity

Research indicates that certain fluorinated compounds can affect cell viability. The cytotoxic effects of this compound could be assessed using various cell lines to determine its potential as an anticancer agent.

3. Biocompatibility

Given its potential applications in drug delivery systems and biomedical devices, assessing the biocompatibility of this compound is crucial. Studies typically evaluate cell adhesion and proliferation in the presence of fluorinated materials.

4. Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Understanding the degradation pathways and ecological effects is essential for evaluating the safety of using this compound in commercial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various fluorinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with longer fluorinated chains displayed enhanced antimicrobial activity due to increased hydrophobic interactions with bacterial membranes.

Case Study 2: Cytotoxicity Assessment

In vitro studies on similar fluorinated ethers revealed dose-dependent cytotoxicity in human cancer cell lines. The mechanism was linked to oxidative stress induction and apoptosis pathways.

Case Study 3: Biocompatibility Testing

Research involving the implantation of fluorinated polymers in animal models showed promising results regarding biocompatibility. Histological analysis indicated minimal inflammatory response and good integration with surrounding tissues.

Data Tables

Property Value
Molecular FormulaC24H47F6O6
Molecular Weight508.61 g/mol
Log P (octanol-water partition coefficient)High (indicating hydrophobicity)
SolubilityLow in water; soluble in organic solvents
Biological Activity Observation
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
BiocompatibilityLow inflammatory response in vivo

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate, and how can they be methodologically addressed?

  • Methodology : Synthesis requires precise control of fluorination and ether-oxygen chain assembly. Fluorination is typically achieved using perfluoroalkyl iodides (e.g., C6F13I) under radical-initiated conditions, while ether linkages are formed via nucleophilic substitution with polyols. Challenges include managing steric hindrance from hexamethyl branches and ensuring high fluorination efficiency. Purification via fractional distillation or preparative HPLC is critical to isolate the esterified product from fluorinated byproducts .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve ambiguities in characterizing the compound’s branched perfluoroalkyl and ether-oxygen backbone?

  • Methodology :

  • 19F NMR : Assigns signals to distinct fluorinated methyl groups and ether-oxygen environments. For example, CF3 groups resonate at ~-80 ppm, while CF2 adjacent to ether oxygens shifts upfield (~-120 ppm).
  • FTIR : Peaks at 1,150–1,250 cm⁻¹ confirm C-F stretching, and 1,100–1,050 cm⁻¹ indicates ether (C-O-C) bonds.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C22H16F24O6) and distinguishes isotopic patterns from fluorinated fragments .

Q. What experimental protocols are recommended for assessing the compound’s hydrolytic stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25–80°C. Monitor hydrolysis via LC-MS for cleavage of ester bonds (yielding perfluorinated acids) and ether linkages. Kinetic analysis (Arrhenius plots) predicts environmental persistence, with degradation half-lives exceeding 1 year in neutral conditions .

Advanced Research Questions

Q. How does the compound’s unique perfluoroalkyl-ether structure influence its bioaccumulation potential in aquatic ecosystems compared to linear PFAS?

  • Methodology : Use partition coefficient (log Kow) measurements and in silico modeling (e.g., EPI Suite) to predict bioaccumulation. Experimental studies in fish models (e.g., zebrafish) quantify tissue-specific uptake via LC-MS/MS. The branched ether-oxygen backbone may reduce biomagnification due to increased polarity, but methyl branches enhance lipid membrane affinity .

Q. What mechanistic insights explain the compound’s resistance to advanced oxidation processes (AOPs) during water treatment?

  • Methodology : Expose the compound to UV/H2O2 or plasma-based AOPs. Use electron paramagnetic resonance (EPR) to detect radical intermediates (e.g., •OH, SO4•⁻). The ether-oxygen chain and perfluorinated methyl groups act as radical scavengers, reducing degradation efficiency. Compare reaction pathways to linear PFAS using density functional theory (DFT) simulations .

Q. How can isotopic tracing (e.g., 13C/18O labeling) elucidate metabolic pathways in mammalian models?

  • Methodology : Administer 13C-labeled compound to rodents and analyze tissues via isotope-ratio mass spectrometry (IRMS). Track 18O in ether bonds to identify enzymatic cleavage (e.g., cytochrome P450). Metabolites like perfluorohexanoic acid (PFHxA) indicate esterase activity, while intact ether linkages suggest limited hepatic processing .

Contradictory Data Analysis

Q. How should researchers reconcile discrepancies in reported toxicity thresholds between in vitro (cell-based) and in vivo (whole-organism) studies?

  • Methodology : Conduct comparative dose-response assays using human hepatocytes (in vitro) and murine models (in vivo). Adjust for pharmacokinetic differences (e.g., protein binding, excretion rates) via physiologically based pharmacokinetic (PBPK) modeling. Note that in vitro systems often underestimate toxicity due to lack of metabolic activation .

Experimental Design Considerations

Q. What controls are essential when designing ecotoxicology studies to isolate the compound’s effects from co-occurring PFAS in environmental samples?

  • Methodology : Use solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) to isolate the target compound from PFAS mixtures. Validate specificity via spike-recovery tests (85–115% recovery). Include negative controls (e.g., PFAS-free water) and positive controls (e.g., perfluorooctanoic acid) to benchmark responses .

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